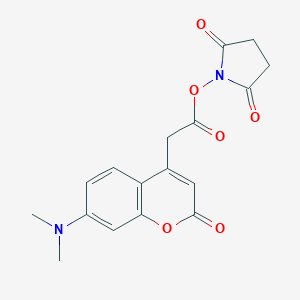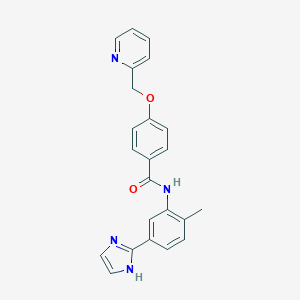
IANBD 酯
描述
IANBD ester is a fluorescent probe widely used in biochemical and biophysical research. This compound is known for its ability to label proteins and other biomolecules, making it a valuable tool in studying molecular interactions and cellular processes.
科学研究应用
IANBD ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and analytical devices for detecting various analytes.
作用机制
Target of Action
IANBD Ester is a thiol-reactive green-fluorescent dye . Its primary targets are thiols on proteins, peptides, and other thiol-containing biomolecules . These targets play a crucial role in various biological processes, including protein structure and function, redox regulation, and cell signaling .
Mode of Action
IANBD Ester interacts with its targets through a selective reaction with thiols . This interaction can be promoted in the presence of amines by performing the labeling reaction at a pH less than 7 . The result of this interaction is the formation of conjugates of IANBD Ester with the targeted biomolecules .
Biochemical Pathways
The compound’s ability to selectively label thiols on proteins and peptides suggests that it may influence pathways involving these biomolecules . The fluorescence emission of IANBD Ester labeled biomolecules is environmentally sensitive, which has been exploited for investigations of conformational changes, ligand binding, and protein structure .
Result of Action
The result of IANBD Ester’s action is the formation of fluorescent conjugates with thiol-containing biomolecules . These conjugates are excited near 480 nm and have an environmentally dependent fluorescence emission near 543 nm . This property allows for the detection and study of the labeled biomolecules, providing valuable insights into their structure and function .
Action Environment
The action of IANBD Ester is influenced by various environmental factors. For instance, the fluorescence emission of IANBD Ester labeled biomolecules is environmentally sensitive . Additionally, the selective reaction with thiols can be promoted by performing the labeling reaction at a pH less than 7 . These factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
IANBD ester has been found to interact with specific proteins in the cell. For instance, it has been used in the study of Glutathione-S-transferase (GST), a detoxification enzyme . The interaction between IANBD ester and GST has been utilized for thiol-specific labeling of proteins . This interaction is highly specific, enabling detailed structural and functional information about the protein to be obtained .
Cellular Effects
IANBD ester’s effects on cells are primarily observed through its fluorescence properties. When bound to certain cellular components, it exhibits fluorescence, allowing for the detection of these components . For example, it has been used in the detection of phosphatidylserine (PS) exposure, a marker of apoptosis and other forms of cell death . This property of IANBD ester provides valuable insights into cellular processes and functions.
Molecular Mechanism
The molecular mechanism of IANBD ester primarily involves its binding to specific cellular components. For instance, in the case of GST, IANBD ester binds to the protein, resulting in a change in the protein’s fluorescence properties . This change can be detected and used to gain insights into the protein’s structure and function .
Temporal Effects in Laboratory Settings
The temporal effects of IANBD ester in laboratory settings are largely dependent on the specific experiment and the cellular components it interacts with. For instance, in studies involving GST, the interaction between IANBD ester and the protein can be monitored over time to study the protein’s properties .
Transport and Distribution
IANBD ester’s transport and distribution within cells and tissues are largely dependent on its interactions with specific cellular components. For instance, its interaction with GST results in its distribution within the cells where GST is present .
Subcellular Localization
The subcellular localization of IANBD ester is determined by the cellular components it binds to. For example, when bound to GST, IANBD ester is localized to the areas of the cell where GST is present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of IANBD ester typically involves the reaction of 7-nitrobenz-2-oxa-1,3-diazole with iodoacetic acid and N-methylaminoethyl. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
IANBD ester undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction of the nitro group would produce an amino derivative.
相似化合物的比较
Similar Compounds
- 4-(N-(iodoacetoxy)ethyl)-N-methylamino-7-nitrobenz-2-oxa-1,3-diazole
- 7-nitrobenz-2-oxa-1,3-diazole derivatives
- Fluorescent probes like fluorescein and rhodamine
Uniqueness
IANBD ester is unique due to its high sensitivity and selectivity as a fluorescent probe. It offers advantages over other fluorescent probes, such as higher fluorescence intensity and stability, making it a preferred choice for various research applications .
属性
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN4O5/c1-15(4-5-20-9(17)6-12)7-2-3-8(16(18)19)11-10(7)13-21-14-11/h2-3H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDDXHFONHIYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217218 | |
| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67013-48-3 | |
| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N-(Iodoacetoxy)ethyl-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IANBD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJD3BAC4VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: IANBD reacts specifically with sulfhydryl groups (-SH), primarily those found on cysteine residues in proteins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This covalent attachment forms a stable thioether bond. The fluorescence properties of IANBD are sensitive to the polarity of its surrounding environment. Therefore, changes in fluorescence intensity, emission wavelength, or fluorescence lifetime upon IANBD binding can report on:
- Conformational changes: IANBD can detect subtle shifts in protein structure upon ligand binding, changes in pH, or other environmental factors. [, , , , , , , , , , , , ]
- Protein-protein interactions: The binding of IANBD-labeled proteins to other molecules can alter its fluorescence, providing insights into binding kinetics and affinities. [, , , , , ]
- Membrane properties: IANBD attached to membrane proteins can report on membrane fluidity, lipid packing, and protein orientation within the membrane. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)










